molecular formula C11H10O2S2 B14534825 Thiophene, 3-[(4-methylphenyl)sulfonyl]- CAS No. 62141-76-8

Thiophene, 3-[(4-methylphenyl)sulfonyl]-

Cat. No.: B14534825
CAS No.: 62141-76-8
M. Wt: 238.3 g/mol
InChI Key: YNOFYNHLAOMSIG-UHFFFAOYSA-N
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Description

Thiophene, 3-[(4-methylphenyl)sulfonyl]- is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Chemical Reactions Analysis

Types of Reactions

Thiophene, 3-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides.

Scientific Research Applications

Thiophene, 3-[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiophene, 3-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The sulfonyl group enhances its reactivity and ability to form stable complexes with various biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound, a simple five-membered ring with a sulfur atom.

    Benzothiophene: A fused ring system containing a benzene ring and a thiophene ring.

    Dibenzothiophene: A compound with two benzene rings fused to a thiophene ring.

Uniqueness

These functional groups allow for more diverse chemical reactions and interactions with biological targets compared to simpler thiophene derivatives .

Properties

CAS No.

62141-76-8

Molecular Formula

C11H10O2S2

Molecular Weight

238.3 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonylthiophene

InChI

InChI=1S/C11H10O2S2/c1-9-2-4-10(5-3-9)15(12,13)11-6-7-14-8-11/h2-8H,1H3

InChI Key

YNOFYNHLAOMSIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CSC=C2

Origin of Product

United States

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